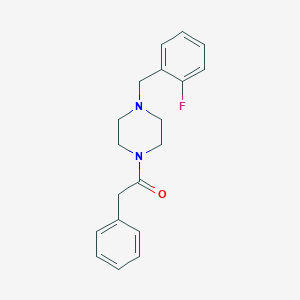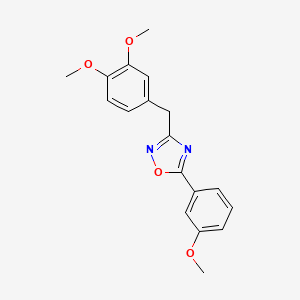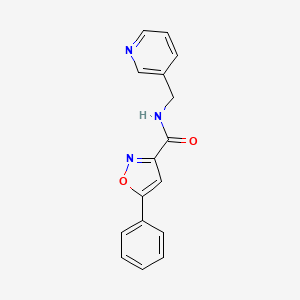
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, also known as PNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to bind to the active site of HDACs, thereby inhibiting their activity. This inhibition leads to an increase in the acetylation of histones, which in turn can lead to changes in gene expression. Additionally, 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anti-cancer agent.
Biochemical and Physiological Effects
In addition to its effects on HDACs, 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways. Additionally, 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is that it has been extensively studied and its mechanism of action is relatively well-understood. Additionally, it has been found to exhibit a range of effects on different biological systems, making it a versatile tool for research. However, one limitation is that it can be difficult to synthesize and purify, which may limit its availability for certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for research on 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the compound's effects on HDACs and other enzymes. Finally, there is potential for 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide to be developed into a therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Synthesemethoden
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 3-pyridinylmethylamine with 5-phenylisoxazole-3-carboxylic acid. The resulting compound can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in a range of diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-phenyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(18-11-12-5-4-8-17-10-12)14-9-15(21-19-14)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFSVDRDYZAHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






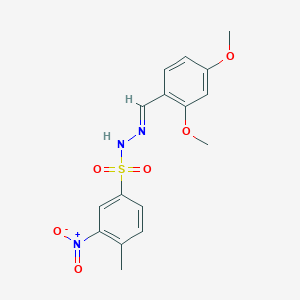
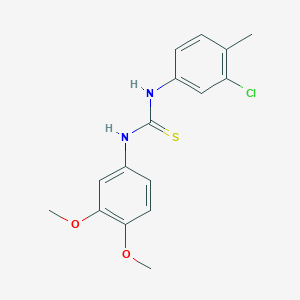
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
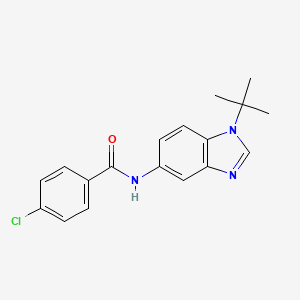
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
